molecular formula C21H16Cl2N2 B5917972 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline CAS No. 57845-06-4

3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline

Cat. No.: B5917972
CAS No.: 57845-06-4
M. Wt: 367.3 g/mol
InChI Key: NTHVRFBJCARCTA-UHFFFAOYSA-N
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Description

3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorophenyl and phenyl groups in the structure of this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The general reaction scheme is as follows:

    Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chloroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.

    Reduction: Reduction of the compound can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound is studied for its optical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-chlorophenyl)-1-phenyl-2-pyrazoline is unique due to the presence of chlorophenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3,5-bis(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHVRFBJCARCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973430
Record name 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57845-06-4
Record name 3,5-Bis(4-chlorophenyl)-4,5-dihydro-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57845-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazoline, 3,5-bis(4-chlorophenyl)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057845064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-BIS-(4-CHLORO-PHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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